REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[N:3]=1.[Li]CCCC.[CH2:15]1[O:17][CH2:16]1.O>C1COCC1.CCOCC>[OH:17][CH2:16][CH2:15][C:5]1[C:4]([O:8][CH3:9])=[N:3][C:2]([Cl:1])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10.9 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×100 ml EtOAc
|
Type
|
WASH
|
Details
|
washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by dry column flash chromatography (hexane/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC=1C(=NC(=CC1)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |